3-Benzylideneindolin-2-one
Overview
Description
3-Benzylideneindolin-2-one: is a heterocyclic compound that belongs to the indolinone family It is characterized by a benzylidene group attached to the third position of the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 3-Benzylideneindolin-2-one is the Knoevenagel condensation . This reaction involves the condensation of indolin-2-one with benzaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions and yields a mixture of E/Z isomeric products .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using various catalytic systems. For instance, palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides and nickel-catalyzed carbon dioxide insertion followed by coupling reactions are some of the advanced methods employed .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylideneindolin-2-one undergoes several types of chemical reactions, including:
Isomerization: The compound can undergo E-Z isomerization under the influence of light or heat.
Substitution: It can participate in substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions:
Isomerization: Light sources, temperature variations, and solvents are commonly used to induce isomerization.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions.
Major Products:
Isomerization: The major products are the E and Z isomers of this compound.
Substitution: Depending on the reagents used, substituted derivatives of this compound are formed.
Scientific Research Applications
Chemistry: 3-Benzylideneindolin-2-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives that have applications in organic synthesis .
Biology and Medicine: This compound has shown potential as an antiproliferative agent. It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cell division. This makes it a promising candidate for cancer research .
Industry: In the fragrance and flavor industry, this compound is used as an intermediate in the synthesis of various aromatic compounds .
Mechanism of Action
The mechanism of action of 3-Benzylideneindolin-2-one involves its interaction with multiple molecular targets. One of the primary targets is tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Indolin-2-one: The parent compound of 3-Benzylideneindolin-2-one, known for its biological activities.
Sunitinib: A kinase inhibitor derived from the indolin-2-one scaffold, used in cancer treatment.
Semaxanib: Another indolin-2-one derivative with potent activity against vascular endothelial growth factor receptors.
Uniqueness: this compound is unique due to its benzylidene group, which imparts distinct chemical and biological properties. Its ability to undergo E-Z isomerization and its potential as an antiproliferative agent set it apart from other indolin-2-one derivatives .
Properties
IUPAC Name |
(3Z)-3-benzylidene-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3359-49-7, 23782-37-8 | |
Record name | NSC405961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC134079 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC210734 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.